Cas no 154643-41-1 (1H-1,2,4-Triazole,4,5-dihydro-5-methoxy-1,3,4-triphenyl-)
154643-41-1 structure
Product Name:1H-1,2,4-Triazole,4,5-dihydro-5-methoxy-1,3,4-triphenyl-
Numero CAS:154643-41-1
MF:C21H19N3O
MW:329.395064592361
CID:173120
PubChem ID:2733187
Update Time:2025-04-19
1H-1,2,4-Triazole,4,5-dihydro-5-methoxy-1,3,4-triphenyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-1,2,4-Triazole,4,5-dihydro-5-methoxy-1,3,4-triphenyl-
- 3-methoxy-2,4,5-triphenyl-3H-1,2,4-triazole
- 4,5-dihydro-5-methoxy-1,3,4-triphenyl-1H-1,2,4-triazole
- 5-M
- 5-methoxy-1,3,4-triphenyl-1,2,4-triazoline
- 5-methoxy-1,3,4-triphenyl-4,5-dihydro-1,2,4-triazoline
- 5-methoxy-1,3,4-triphenyl-4,5-dihydro-1H-[1,2,4]-triazole
- 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazol
- 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole
- 5-methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2-4-triazoline
- 5-methoxy-4,5-dihydro-1,3,4-triphenyl-1H-1,2,4-triazole
- AKOS 256
- 5-METHOXY-1,3,4-TRIPHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLIN
- 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazoline
- 5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole,95%
- A809559
- DTXSID40369784
- AKOS024284759
- SCHEMBL4344328
- 154643-41-1
- MFCD00800593
- AKOS000277870
- GEO-01737
- SCHEMBL1784958
- FT-0643516
- W-200136
-
- MDL: MFCD00800593
- Inchi: 1S/C21H19N3O/c1-25-21-23(18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-24(21)19-15-9-4-10-16-19/h2-16,21H,1H3
- Chiave InChI: ZDSYEVZBXOPWNL-UHFFFAOYSA-N
- Sorrisi: O(C)C1N(C2C=CC=CC=2)N=C(C2C=CC=CC=2)N1C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 329.15300
- Massa monoisotopica: 329.153
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 25
- Conta legami ruotabili: 4
- Complessità: 448
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 4.9
- Superficie polare topologica: 28.1A^2
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 1.1639 (rough estimate)
- Punto di fusione: 80 °C
- Punto di ebollizione: 466.98°C (rough estimate)
- Punto di infiammabilità: 228.3°C
- Indice di rifrazione: 1.6300 (estimate)
- PSA: 28.07000
- LogP: 3.87060
- Solubilità: Non disponibile
1H-1,2,4-Triazole,4,5-dihydro-5-methoxy-1,3,4-triphenyl- Informazioni sulla sicurezza
- Istruzioni di sicurezza: S24/25
- Termine di sicurezza:S24/25
1H-1,2,4-Triazole,4,5-dihydro-5-methoxy-1,3,4-triphenyl- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A587252-100g |
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole |
154643-41-1 | 95+% | 100g |
$2450.0 | 2024-04-23 |
1H-1,2,4-Triazole,4,5-dihydro-5-methoxy-1,3,4-triphenyl- Letteratura correlata
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
154643-41-1 (1H-1,2,4-Triazole,4,5-dihydro-5-methoxy-1,3,4-triphenyl-) Prodotti correlati
- 2273-10-1(4-Oxa-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene,1,3,6,8,9-pentaphenyl-)
- 185761-71-1(1H-1,2,4-Triazole, 4,5-dihydro-1,3,4-triphenyl-5-propoxy-)
- 136152-32-4(1H-1,2,4-TRIAZOL-5-OL, 4,5-DIHYDRO-1,3,4-TRIPHENYL-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso